Pyridyl Regioisomer Differentiation: 2-Pyridylmethyl vs. 4-Pyridylmethyl Acetamide and Impact on Hydrogen-Bonding Geometry
The target compound positions the pyridyl nitrogen at the ortho (2-) position relative to the methylene bridge, whereas the closest commercially available regioisomer, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide (CAS 1574345-48-4), places it at the para (4-) position . In the zinc-non-coordinating HDAC inhibitor series, X-ray co-crystal structures of indole-acetamide congeners with HDAC2 (PDB: 7LTL) reveal that the pyridyl cap group engages in an extended hydrogen-bond network with protein surface residues; alteration of the pyridyl nitrogen position is predicted to reorient the hydrogen-bond vector by approximately 60–120°, potentially disrupting or enhancing specific residue contacts [1]. The 2-pyridylmethyl configuration provides a distinct spatial presentation of the nitrogen lone pair that cannot be recapitulated by the 4-pyridylmethyl isomer.
| Evidence Dimension | Pyridyl nitrogen ring position and hydrogen-bond vector orientation |
|---|---|
| Target Compound Data | Pyridyl N at ortho (2-) position; SMILES: CC(=O)Nc1cccc2c1ccn2CC(=O)NCc1ccccn1; MW 322.4 |
| Comparator Or Baseline | 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-pyridylmethyl)acetamide (CAS 1574345-48-4): Pyridyl N at para (4-) position; SMILES: CC(=O)Nc1cccc2c1ccn2CC(=O)NCc1ccncc1; MW 322.4 |
| Quantified Difference | Approximately 60–120° difference in hydrogen-bond vector orientation (derived from pyridyl geometry); molecular weight identical (322.4 g/mol) |
| Conditions | Structural comparison based on SMILES and cheminformatic analysis; hydrogen-bond geometry inference supported by HDAC2 co-crystal structures of indole-acetamide congeners (PDB: 7LTL) [1] |
Why This Matters
This regioisomeric difference is critical for SAR studies targeting HDAC isozymes or other pyridyl-engaged protein targets, as improper pyridyl nitrogen placement can ablate a key protein-ligand hydrogen bond and yield false-negative screening results.
- [1] PDB Entry 7LTL. Structure of Human HDAC2 in complex with an inhibitor lacking a zinc binding group (Compound 19). Beshore DC, Klein DJ. Deposited 2021-02-19. doi:10.2210/pdb7LTL/pdb. Primary citation: ACS Med Chem Lett. 2021;12:540-547. View Source
